![molecular formula C8H14N2O3 B14480390 3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid CAS No. 64609-09-2](/img/structure/B14480390.png)
3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
Preparation Methods
The synthesis of 3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid can be achieved through various methods. Common synthetic routes for imidazole-containing compounds include the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, reactions from alpha halo-ketones, Marckwald synthesis, and amino nitrile synthesis . These methods involve different reaction conditions and reagents, such as glyoxal and ammonia for the Debus-Radiszewski synthesis .
Chemical Reactions Analysis
3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazole-containing compounds are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These properties make 3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid a valuable compound in drug development and other therapeutic applications .
Mechanism of Action
The mechanism of action of 3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid involves its interaction with various molecular targets and pathways . The imidazole ring can bind to metal ions and enzymes, affecting their activity and leading to the compound’s biological effects . For example, imidazole-containing compounds can inhibit the activity of cytochrome P450 enzymes by binding to the heme iron atom .
Comparison with Similar Compounds
3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid can be compared to other imidazole-containing compounds, such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole . These compounds share the imidazole ring structure but differ in their specific substituents and biological activities . The unique combination of the imidazole ring with the ethoxy and propanoic acid groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
64609-09-2 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-[2-(4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid |
InChI |
InChI=1S/C8H14N2O3/c11-8(12)1-5-13-6-4-10-3-2-9-7-10/h7H,1-6H2,(H,11,12) |
InChI Key |
UFAYMXBUEAODHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=N1)CCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


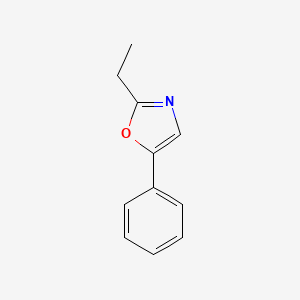
![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)

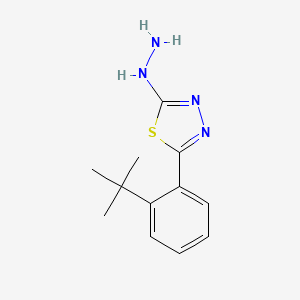

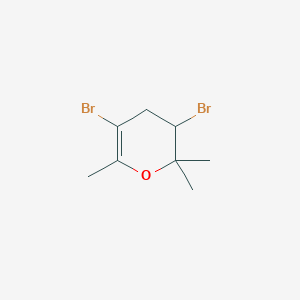
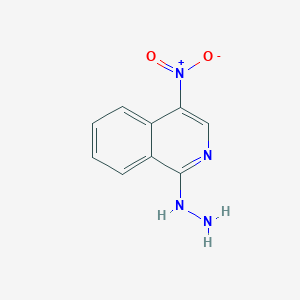
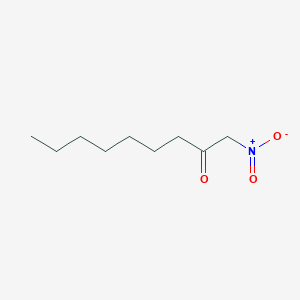

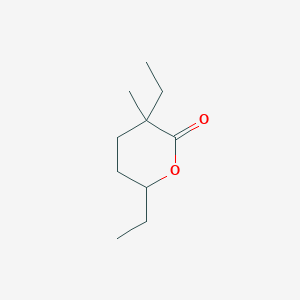
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)

